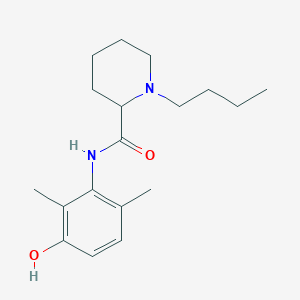

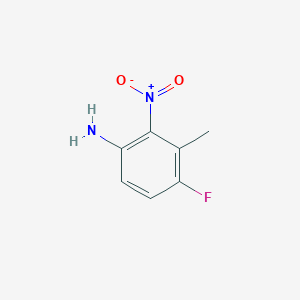

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid, also known as (S)-Boc-2-nitro-pyrrolidine-2-carboxylic acid, is an important synthetic intermediate used in the synthesis of various organic compounds. It is a key component of a variety of pharmaceuticals, including antibiotics, analgesics, and anti-cancer drugs. The acid is also used in the synthesis of polymers and other materials.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation :

- The pyrrolidine ring in similar compounds often adopts an envelope conformation, influencing how these molecules interact with other substances. For example, in N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, the pyrrolidine ring demonstrates this envelope conformation, impacting the overall molecular structure and potential interactions (Rajalakshmi et al., 2013).

Synthesis and Characterization :

- Compounds structurally similar to (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid have been synthesized and characterized, contributing valuable insights into their potential applications. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized by X-ray diffraction studies, providing a deeper understanding of its molecular structure (Naveen et al., 2007).

Chemical Reactions and Applications :

- These compounds are often involved in interesting chemical reactions and have potential applications in various fields. For example, base-induced dimerization of urethane-protected amino acid N-Carboxanhydrides using tert-butyloxycarbonyl-protected N-carboxanhydrides has been studied for its implications in synthesizing complex molecular structures (Leban & Colson, 1996).

Novel Synthetic Methods and Materials :

- New methods for synthesizing and modifying these compounds are continually being developed, expanding their potential applications. For instance, a new method for the preparation of 3-Nitro-2-pyridinesulfenyl chloride and one-pot syntheses of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives has been reported, showcasing innovative approaches to chemical synthesis (Ueki et al., 1994).

Wirkmechanismus

Mode of Action

It is known that nitrobenzyl compounds can undergo photochemical reactions . The primary aci-nitro photoproducts react by two competing paths, the balance between which depends on the reaction medium .

Biochemical Pathways

Nitrobenzyl compounds are known to be involved in photochemical reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It is known that the incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility , which could potentially impact the compound’s bioavailability.

Result of Action

Nitrobenzyl compounds are known to undergo photochemical reactions , which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction medium can affect the balance between the two competing paths of the primary aci-nitro photoproducts . Furthermore, the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility , which could potentially be influenced by environmental factors such as temperature and pH.

Eigenschaften

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZASBNTHVRNBK-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428020 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217814-62-4 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)